多粘菌素 B3

描述

Polymyxin B3 is part of the polymyxin class of antibiotics, which also includes polymyxin B and polymyxin E (also known as colistin) . These antibiotics were isolated from Paenibacillus polymyxa and became available for clinical use in the 1950s . They are primarily used in the treatment of Gram-negative bacterial infections .

Synthesis Analysis

Polymyxins are a group of cyclic non-ribosomal polypeptides which are biosynthesized by bacteria belonging to the genus Paenibacillus . Polymyxins consist of 10 amino acid residues, six of which are L-α,γ-diaminobutyric acid (L-DAB) . The DAB residues cause polymyxins to have multiple positively charged groups at physiological pH . A study has reported an approach to swap domains in the polymyxin gene cluster to regulate the production of different analogs .

Molecular Structure Analysis

Polymyxin B and colistin have almost identical chemical structures and comparable mechanisms of action . They differ by only one amino acid in the cyclic peptide; colistin contains D-Leu while polymyxin B contains D-Phe .

Chemical Reactions Analysis

Polymyxin B has rapid in vitro bactericidal activity against major MDR Gram-negative bacteria . The chemical stability of Polymyxin B was quantified with tandem mass spectrometry .

Physical And Chemical Properties Analysis

Polymyxin B and colistin have very different pharmacokinetics and pharmacodynamics . Polymyxin B has a positive charge while sodium deoxycholate sulfate (SDCS) has a negative charge . Increasing in SDCS content decreased the charges .

科学研究应用

抗菌活性

多粘菌素 B3 已显示出显着的抗菌活性。一项研究调查了四种多粘菌素 B 组分(B1、B2、B3 和异亮氨酸-B1)单独和组合使用的抗菌功效。结果发现,B3 是对所有测试生物最有效的药剂,除了鲍曼不动杆菌,后者对 Ile-B1 最有效。该研究还表明,一种组合,B3 加 Ile-B1,符合协同作用的标准,而没有组合表现出拮抗作用。这突出了多粘菌素 B3 在治疗耐多药革兰氏阴性菌感染中的重要性 (Kassamali et al., 2015)。

药代动力学和药效学

已经对包括多粘菌素 B3 在内的多粘菌素 B 的人群药代动力学进行了研究,以更好地了解其在人体中的行为。这对于确定有效治疗的最佳剂量至关重要,同时最大限度地降低毒性风险。一项检查多粘菌素 B 的人群药代动力学的研究发现,各种人口统计学变量影响药物的清除率和分布容积 (Manchandani et al., 2018)。

在脂肽类抗生素合成中的作用

一项研究重点关注通过在聚粘菌素多粘菌的非核糖体肽合成酶中进行结构域交换来调节多粘菌素类似物的生物合成,包括多粘菌素 B3。这项研究有助于理解如何控制不同多粘菌素类似物的产生,这对于开发新型脂肽衍生物和提高这些抗生素的临床疗效至关重要 (Yuan et al., 2020)。

对抗生素耐药性研究的贡献

对多粘菌素 B(包括多粘菌素 B3)的研究在与抗生素耐药性相关的研究中也至关重要。对暴露于多粘菌素后由质粒或染色体编码的耐药机制的研究可以为制定对抗耐多药菌株的策略提供有价值的见解 (Poirel et al., 2017)。

作用机制

Polymyxins are bactericidal drugs that bind to lipopolysaccharides (LPS) and phospholipids in the outer cell membrane of gram-negative bacteria . They competitively displace divalent cations from the phosphate groups of membrane lipids, which leads to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death .

安全和危害

未来方向

With the diminishing discovery of novel antibiotics, new treatment methods are urgently required to combat MDR pathogens . As polymyxins primarily target the bacterial membranes, resistance to polymyxins arises primarily by the modification of the lipopolysaccharides (LPS) in the outer membrane (OM) . Therefore, targeting or modulating the TCS signalling mechanisms can be pursued as an alternative to treat the infections caused by polymyxin-resistant MDR pathogens .

属性

IUPAC Name |

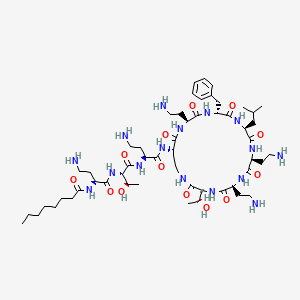

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-6-7-8-9-13-16-43(74)62-35(17-23-56)50(79)71-45(33(5)73)55(84)67-38(20-26-59)47(76)66-40-22-28-61-54(83)44(32(4)72)70-51(80)39(21-27-60)64-46(75)36(18-24-57)65-52(81)41(29-31(2)3)68-53(82)42(30-34-14-11-10-12-15-34)69-48(77)37(19-25-58)63-49(40)78/h10-12,14-15,31-33,35-42,44-45,72-73H,6-9,13,16-30,56-60H2,1-5H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYEKLWXWDOOD-RUDZPDEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-L194hgu2LD | |

CAS RN |

71140-58-4 | |

| Record name | Polymyxin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071140584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L194HGU2LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Polymyxin B3 exert its antibacterial activity?

A1: Polymyxin B3, similar to other polymyxins, targets the bacterial cell membrane. Its cationic cyclic peptide ring interacts with the negatively charged lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and eventual cell death [, ].

Q2: What is the structural difference between Polymyxin B3 and other polymyxins like Polymyxin B1 and B2?

A2: Polymyxins are a family of cyclic polypeptides with structural variations primarily in the fatty acyl chain and amino acid residues. While all share a cyclic heptapeptide ring, Polymyxin B3 differs from Polymyxin B1 and B2 in the composition of its fatty acyl chain []. These subtle structural differences can influence their antibacterial potency and selectivity.

Q3: Can Polymyxin B3 be used in combination with other antibiotics?

A3: Yes, research suggests that Polymyxin B3 demonstrates synergy with several existing antibiotics, including rifampicin, minocycline, and vancomycin, against both wild-type and multidrug-resistant Pseudomonas aeruginosa strains []. This synergistic effect could potentially improve treatment efficacy and combat antibiotic resistance.

Q4: Are there any analytical methods available to measure Polymyxin B3 concentrations?

A4: Several studies have developed and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for quantifying Polymyxin B3 in biological samples like plasma and epithelial lining fluid [, ]. These methods are crucial for pharmacokinetic studies and dosage optimization.

Q5: What is the significance of studying the plasma protein binding of Polymyxin B3?

A5: Understanding the binding interactions of Polymyxin B3 with plasma proteins, such as α1-acid glycoprotein (AGP), is crucial because it directly impacts the drug's pharmacokinetics and pharmacodynamics. The binding affinity influences the amount of unbound (free) drug available to exert antibacterial activity and be cleared by the kidneys [].

Q6: What are the potential advantages of using Polymyxin B3 over other last-resort antibiotics?

A6: While more research is needed, preliminary studies suggest Polymyxin B3 demonstrates potent activity against carbapenem-resistant and multidrug-resistant Pseudomonas aeruginosa clinical isolates []. This finding highlights its potential as a valuable therapeutic option for infections caused by drug-resistant bacteria where other antibiotics are ineffective.

Q7: What are the major challenges associated with the development of Polymyxin B3 as a therapeutic agent?

A7: Despite its promising antibacterial activity, Polymyxin B3, like other polymyxins, faces challenges regarding nephrotoxicity. Research indicates that polymyxins accumulate in kidney tubular cells, potentially contributing to cell death through apoptosis []. Further research is crucial to mitigate this toxicity and improve the safety profile of Polymyxin B3.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)

![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)